![molecular formula C8H11BrClN3 B1531933 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine CAS No. 1894552-79-4](/img/structure/B1531933.png)
5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine
Overview
Description
The compound “5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds . The exact synthesis route would depend on the starting materials and the specific conditions in the laboratory.Molecular Structure Analysis
The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a chlorine atom at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in various chemical reactions. For example, the bromine and chlorine atoms might be replaced by nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative atoms like bromine and chlorine might make the compound relatively polar. The exact properties like melting point, boiling point, solubility, etc., can only be determined experimentally .Scientific Research Applications
Synthesis of N-Heterocycles
5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine: is a valuable intermediate in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. The compound can be used to create sulfinimines, which are precursors to structurally diverse piperidines, pyrrolidines, and azetidines .
Asymmetric Synthesis
The tert-butyl group in the compound can facilitate asymmetric synthesis, providing a way to create enantiomerically pure substances. This is crucial for the development of drugs with specific chirality-related properties .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern makes it ideal for various chemical transformations. It can be used in reactions that require steric hindrance or protection of functional groups during synthesis steps .
Biological Relevance
The tert-butyl moiety has implications in biosynthetic and biodegradation pathways. Its presence in a compound like 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine could be explored for its biological activity and potential applications in medicinal chemistry .
Protodeboronation Reactions
This compound could potentially be used in protodeboronation reactions of boronic esters. Such reactions are important for the removal of boron groups in organic synthesis, particularly in the final steps of pharmaceutical manufacturing .
Biocatalytic Processes
The tert-butyl group’s reactivity also opens up possibilities for its use in biocatalytic processes. This could lead to more environmentally friendly and sustainable chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClN3/c1-8(2,3)5-4(9)6(10)13-7(11)12-5/h1-3H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUZOCFCCKBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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